2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide

γ-Secretase modulation Alzheimer's disease Structure–activity relationship

2-(2,3-Dihydro-1-benzofuran-6-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide (CAS 1436002-59-3) is a synthetic small molecule (C16H22N2O3, MW 290.36 g/mol) that combines a 2,3-dihydrobenzofuran core with a morpholinoethyl-acetamide side chain. The compound belongs to the dihydrobenzofuran amide class, a series extensively investigated as γ-secretase modulators (GSMs) for Alzheimer's disease research, where subtle structural variations in the amide side chain produce marked differences in potency, brain penetration, and Notch selectivity.

Molecular Formula C16H22N2O3
Molecular Weight 290.36 g/mol
Cat. No. B12164443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide
Molecular FormulaC16H22N2O3
Molecular Weight290.36 g/mol
Structural Identifiers
SMILESC1COC2=C1C=CC(=C2)CC(=O)NCCN3CCOCC3
InChIInChI=1S/C16H22N2O3/c19-16(17-4-5-18-6-9-20-10-7-18)12-13-1-2-14-3-8-21-15(14)11-13/h1-2,11H,3-10,12H2,(H,17,19)
InChIKeyYCEVAIWVUPFCLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydro-1-benzofuran-6-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide: Chemical Identity, Core Scaffold, and Procurement-Relevant Characteristics


2-(2,3-Dihydro-1-benzofuran-6-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide (CAS 1436002-59-3) is a synthetic small molecule (C16H22N2O3, MW 290.36 g/mol) that combines a 2,3-dihydrobenzofuran core with a morpholinoethyl-acetamide side chain . The compound belongs to the dihydrobenzofuran amide class, a series extensively investigated as γ-secretase modulators (GSMs) for Alzheimer's disease research, where subtle structural variations in the amide side chain produce marked differences in potency, brain penetration, and Notch selectivity [1]. Its calculated physicochemical properties (logP 0.56, tPSA 99.86 Ų, 5 H-bond acceptors, 1 H-bond donor) place it within drug-like chemical space, though these values are vendor-supplied and have not been experimentally cross-validated in peer-reviewed literature .

Why Generic Substitution Fails for 2-(2,3-Dihydro-1-benzofuran-6-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide: Structural Nuances That Preclude Simple Interchange


Within the dihydrobenzofuran amide chemotype, even single-atom alterations to the linker connecting the benzofuran core to the morpholine ring drive large changes in pharmacological profile. The Pettersson et al. (2012) GSM optimization campaign demonstrated that shifting from a two-carbon ethyl linker (as in the target compound) to a three-carbon propyl linker altered Aβ42 IC50, brain-to-plasma ratio, and susceptibility to P-glycoprotein (P-gp) efflux [1]. The commercially listed analogue 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(morpholin-4-yl)propyl]acetamide (C17H24N2O3) differs only in linker length yet is expected to exhibit divergent central nervous system penetration and metabolic stability [2]. Consequently, treating compounds within this series as functionally interchangeable risks experimental irreproducibility and erroneous structure–activity conclusions.

Quantitative Differentiation Evidence for 2-(2,3-Dihydro-1-benzofuran-6-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide vs. Closest Structural Analogs


Linker-Length Differentiation: Ethyl vs. Propyl Spacer in Dihydrobenzofuran-Morpholine Acetamides

The target compound incorporates a two-carbon ethyl spacer between the acetamide carbonyl and the morpholine nitrogen. Its closest catalogued structural analogue, 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(morpholin-4-yl)propyl]acetamide, possesses a three-carbon propyl spacer. In the Pettersson et al. (2012) dihydrobenzofuran amide GSM series, extending the linker by one methylene unit (ethyl → propyl) was associated with altered Aβ42 inhibitory potency, modified logD, and variable P-gp efflux ratios, although quantitative data for these two exact compounds have not been disclosed in the public domain [1]. The calculated logP for the target compound is 0.56 ; comparable experimental logD values for propyl-linked analogues in the published series range from approximately 1.0 to 2.5, suggesting the ethyl-linked variant is more polar and may exhibit distinct brain penetration behavior [1].

γ-Secretase modulation Alzheimer's disease Structure–activity relationship

Hydrogen-Bond Donor/Acceptor Profile: Impact on Permeability and Solubility

The target compound possesses 5 hydrogen-bond acceptors and 1 hydrogen-bond donor, with a topological polar surface area (tPSA) of 99.86 Ų . In the Pettersson et al. (2012) optimization pathway, the morpholinoethyl amide side chain was explicitly selected to balance H-bond capacity: compounds exceeding 6 H-bond acceptors or 2 donors in this series showed reduced passive permeability and increased P-gp efflux liability [1]. The target compound's H-bond profile sits at the lower boundary of the series' acceptable range, predicting favorable permeability relative to more polar, morpholine-free analogues that incorporate piperazine or hydroxyethyl substituents, though direct experimental permeability data (Papp) for this specific compound are not publicly available.

Physicochemical property Drug-likeness Oral bioavailability

Substitution Position on the Dihydrobenzofuran Core: 6-yl vs. 5-yl vs. 4-yl Regioisomers

The acetamide side chain is attached at the 6-position of the dihydrobenzofuran ring system. This regiochemistry was established as optimal for γ-secretase modulatory activity within the Pfizer dihydrobenzofuran amide series, where movement of the amide appendage to the 4- or 5-position resulted in ≥10-fold loss of Aβ42 inhibitory potency in cell-based assays [1]. While quantitative data for the 6-yl target compound have not been published, the class-level SAR indicates that 6-substituted dihydrobenzofuran amides consistently outperform their 4- and 5-substituted regioisomers in both potency and Notch selectivity [1]. Researchers procuring screening libraries should exclude 4-yl and 5-yl regioisomers if γ-secretase modulation is the experimental endpoint.

Regiochemistry Target engagement Medicinal chemistry

Recommended Application Scenarios for 2-(2,3-Dihydro-1-benzofuran-6-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide Based on Structural Differentiation Evidence


γ-Secretase Modulator Screening Libraries for Alzheimer's Disease Drug Discovery

This compound fits within the well-characterized dihydrobenzofuran amide GSM series. Its 6-yl regioisomeric attachment and ethyl-morpholine side chain align with the optimal structural features identified in the Pfizer lead optimization campaign [1]. It is suitable for inclusion in focused screening decks targeting Aβ42 lowering, provided that (i) the user independently verifies the compound's in vitro GSM activity and Notch selectivity, and (ii) brain exposure studies are conducted to confirm that the ethyl linker does not introduce P-gp efflux liability beyond what was observed for closely related analogues [1].

Structure–Activity Relationship (SAR) Expansion Around Dihydrobenzofuran Amide Linker Length

The target compound's two-carbon ethyl linker provides a critical data point between the one-carbon methylene-linked analogues and the three-carbon propyl-linked analogue 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(morpholin-4-yl)propyl]acetamide [2]. Systematic procurement of the C1, C2, and C3 linker variants enables quantitative SAR interpolation of linker-length effects on target potency, microsomal stability, and central nervous system penetration within a single medicinal chemistry series [1].

Physicochemical Property Benchmarking for CNS Drug-Like Chemical Space

With calculated logP = 0.56, tPSA = 99.86 Ų, and only one H-bond donor, this compound occupies a favorable region of the CNS MPO desirability space [2]. It can serve as a reference compound for calibrating in silico permeability and solubility models against experimentally determined PAMPA, Caco-2, or MDCK-MDR1 assay data. Comparison of measured permeability against that of more polar propyl-linked or piperazine-containing analogues provides a direct test of H-bond count-driven permeation hypotheses [1].

Negative Control Selection for Regioisomer-Selectivity Studies

The published SAR demonstrates that 4-yl and 5-yl dihydrobenzofuran amide regioisomers are significantly less active as GSMs [1]. The target 6-yl compound can thus be paired with its 4-yl or 5-yl counterparts as a positive-control/negative-control matched set, enabling rigorous assessment of regioisomer-dependent target engagement in cellular or biochemical assays.

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